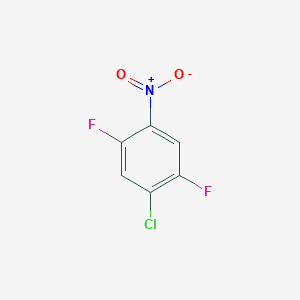

1-Chloro-2,5-difluoro-4-nitrobenzene

Übersicht

Beschreibung

1-Chloro-2,5-difluoro-4-nitrobenzene is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups are mentioned, which can provide insights into the properties and reactivity of 1-Chloro-2,5-difluoro-4-nitrobenzene. For instance, compounds with chloro, fluoro, and nitro substituents on a benzene ring are known to be important in the synthesis of various heterocyclic compounds and have significant importance in drug discovery .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the immobilization of multireactive building blocks on polymer supports followed by substitution and cyclization reactions . Another approach includes the electrochemical reduction of nitrobenzene derivatives to produce different organic compounds . Although the specific synthesis of 1-Chloro-2,5-difluoro-4-nitrobenzene is not detailed, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1-Chloro-2,5-difluoro-4-nitrobenzene would be characterized by the presence of electron-withdrawing groups such as chloro, nitro, and fluoro substituents. These groups would influence the electronic properties of the benzene ring and could affect the reactivity towards nucleophilic substitution reactions .

Chemical Reactions Analysis

Chemical reactions involving similar compounds include nucleophilic substitution reactions where the halogen substituent is activated towards attack due to the presence of electron-withdrawing groups . The nitro group can also undergo reduction reactions, as seen in the electrochemical reduction of nitrobenzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-2,5-difluoro-4-nitrobenzene would be influenced by its substituents. The presence of fluorine atoms would likely increase the compound's stability and resistance to nucleophilic attack, while the nitro group would contribute to its reactivity in reduction reactions . The chloro substituent would make the compound susceptible to further substitution reactions .

Wissenschaftliche Forschungsanwendungen

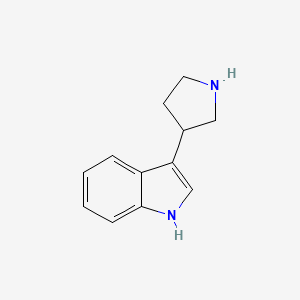

Indole Derivatives Indole derivatives, which can be synthesized using various nitrobenzene compounds, have shown a wide range of biological activities . Here are some details:

- Summary of the Application : Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application or Experimental Procedures : The synthesis of indole derivatives involves various chemical reactions, including nucleophilic aromatic substitution .

- Results or Outcomes : Indole derivatives have shown promising results in preclinical and clinical studies. For example, one compound showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

2,4-Difluoronitrobenzene While not the exact compound you asked for, 2,4-Difluoronitrobenzene, a related compound, has been used in the synthesis of other compounds :

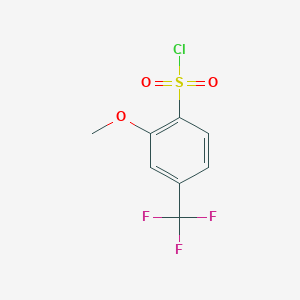

- Summary of the Application : 2,4-Difluoronitrobenzene has been used in the synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid and resin-bound 2-arylaminobenzimidazoles .

- Methods of Application or Experimental Procedures : The synthesis involves reactions such as sulfonation .

- Results or Outcomes : The synthesized compounds can be used in further chemical reactions .

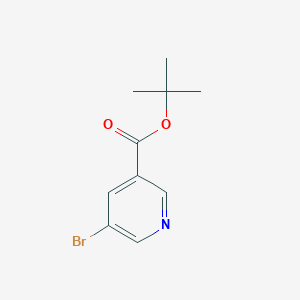

1. Synthesis of Dyes 1-Chloro-2,4-difluoro-5-nitrobenzene can be used in the synthesis of other organic compounds, such as 2,4-dichloro-5 nitrobenzene, which is used to produce dyes .

- Methods of Application or Experimental Procedures : The synthesis involves reactions with diethyl malonate and chlorine .

- Results or Outcomes : The synthesized compounds can be used to produce dyes .

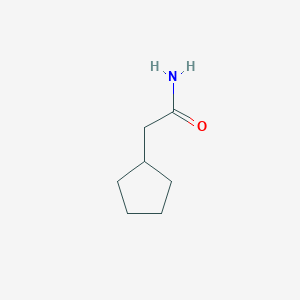

2. Preparation of Benzonorbornadienes 1-Chloro-2,4-difluoro-5-nitrobenzene was used in the preparation of a series of benzonorbornadienes .

- Methods of Application or Experimental Procedures : The synthesis involves reactions with appropriate reagents .

- Results or Outcomes : The synthesized benzonorbornadienes can be used in further chemical reactions .

1. Synthesis of Dyes 1-Chloro-2,4-difluoro-5-nitrobenzene can be used in the synthesis of other organic compounds, such as 2,4-dichloro-5 nitrobenzene, which is used to produce dyes .

- Methods of Application or Experimental Procedures : The synthesis involves reactions with diethyl malonate and chlorine .

- Results or Outcomes : The synthesized compounds can be used to produce dyes .

2. Preparation of Benzonorbornadienes 1-Chloro-2,4-difluoro-5-nitrobenzene was used in the preparation of a series of benzonorbornadienes .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-chloro-2,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGYPLNIBDKWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577981 | |

| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2,5-difluoro-4-nitrobenzene | |

CAS RN |

578-28-9 | |

| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.